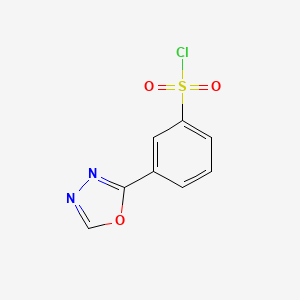

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride

Beschreibung

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1 and a 1,3,4-oxadiazole ring at position 2. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, contributing to electron-withdrawing properties and structural rigidity. The sulfonyl chloride group is highly reactive, enabling facile derivatization into sulfonamides, sulfonic acids, or other functional groups, making it a valuable intermediate in medicinal and materials chemistry.

Synthetic routes for analogous compounds (e.g., cyclohexyl-substituted oxadiazole derivatives) involve condensation of benzohydrazide with carboxylic acids under POCl₃ catalysis, followed by nitration and reduction to yield aniline intermediates . Characterization typically includes FT-IR, NMR, and mass spectrometry to confirm structural integrity .

Eigenschaften

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXJSHDIHZHVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzene ring substituted with a sulfonyl chloride group and an oxadiazole ring. This unique structure contributes to its biological properties and potential therapeutic applications.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. In a study assessing various 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-one derivatives, it was found that certain compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. For instance:

| Compound | Bacteria/Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12b | P. aeruginosa | 50 μg/ml |

| 10c | E. coli | 150 μg/ml |

| 9e | S. pyogenes | 100 μg/ml |

These results indicate that modifications to the oxadiazole structure can enhance antibacterial efficacy, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has also highlighted the anticancer potential of oxadiazole derivatives. In one study, compounds were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. Notable findings include:

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 5b | MCF-7 | 19 |

| 5d | A549 | 22 |

| 3b | A498 | 13 |

These compounds demonstrated significant cytotoxicity compared to doxorubicin, suggesting that they may serve as effective anticancer agents .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies illustrate the potential of oxadiazole derivatives in clinical settings:

- A study reported that a specific derivative exhibited a broad spectrum of activity against various pathogens, including resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

- Another investigation into anticancer properties revealed that certain derivatives not only inhibited tumor growth in vitro but also showed promising results in vivo models, suggesting their viability for further clinical trials .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The oxadiazole moiety is known for its biological activity. Compounds derived from 1,3,4-oxadiazoles exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles can effectively inhibit bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The incorporation of sulfonyl chloride enhances the biological activity of these compounds by improving their interaction with biological targets.

Antioxidant Properties

Research indicates that certain oxadiazole derivatives possess antioxidant activities. The structural features of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride allow it to act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory and Anti-diabetic Activities

Recent studies have highlighted the anti-inflammatory and anti-diabetic properties of oxadiazole-based compounds. For example, derivatives synthesized from sulfonamide and oxadiazole structures showed promising results in inhibiting inflammatory responses and managing blood glucose levels . These compounds are being explored as potential therapeutic agents for chronic diseases.

Synthesis Applications

Precursor for Drug Development

this compound serves as a precursor in the synthesis of various biologically active molecules. Its sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities into other compounds, which can enhance their pharmacological profiles .

Polymer Chemistry

The compound's unique structure makes it suitable for use in polymer chemistry. It can be utilized to create polymers with specific functional groups that impart desirable properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Antibacterial Screening

In a study involving the synthesis of novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, several compounds were screened for antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria. This highlights the potential of oxadiazole derivatives in developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

A series of oxadiazole-sulfonamide compounds were synthesized and evaluated for their anti-inflammatory effects. Among these, specific derivatives demonstrated superior activity compared to standard anti-inflammatory drugs like diclofenac. This suggests that modifications to the oxadiazole framework could lead to more effective therapeutic agents .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl Chloride

This compound replaces the 1,3,4-oxadiazole with a benzothiazole ring, which contains sulfur instead of oxygen. Key differences include:

5-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)-2-Methylbenzenesulfonyl Chloride

This analog features a cyclohexyl substituent on the oxadiazole ring and a methyl group on the benzene ring:

- Biological Activity: Demonstrates notable anti-inflammatory activity in vitro, attributed to the oxadiazole core’s ability to modulate cyclooxygenase (COX) enzymes .

- Synthetic Flexibility : The methyl group allows for regioselective functionalization, unlike the unsubstituted target compound.

Sulfonamide Derivatives vs. Sulfonyl Chlorides

Compounds like 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methylbenzenesulfonamide (from ) highlight key contrasts:

- Reactivity : Sulfonamides are less reactive than sulfonyl chlorides, limiting their utility in further derivatization but improving stability in physiological conditions.

- Bioactivity : Sulfonamides exhibit antimicrobial and anti-diabetic activities , whereas sulfonyl chlorides are primarily intermediates for drug discovery.

Pyrazole- and Thiazole-Based Analogues

describes pyrazole derivatives with trifluoromethyl and sulfanyl substituents. While structurally distinct, these compounds emphasize:

- Heterocycle Diversity : Pyrazole’s dual nitrogen atoms offer different hydrogen-bonding capabilities compared to oxadiazole.

- Functional Group Synergy : Trifluoromethyl groups enhance metabolic stability, a feature absent in the target compound.

Comparative Data Table

Key Research Findings

- Electronic and Steric Effects : The absence of bulky substituents (e.g., cyclohexyl) in the target compound may improve solubility but reduce target-binding specificity compared to analogs .

- Reactivity : The sulfonyl chloride group enables rapid conversion to sulfonamides, unlike benzothiazole derivatives requiring additional steps .

- Biological Performance : Oxadiazole-based sulfonamides show broader anti-inflammatory activity than benzothiazole derivatives, which are more specialized for antitubercular applications .

Vorbereitungsmethoden

General Strategies for Synthesis

Based on the available information, the synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride can be approached using the following strategies:

Construction of the 1,3,4-Oxadiazole Ring This typically involves converting a carboxylic acid derivative to a 1,3,4-oxadiazole ring. Key steps include forming an acid hydrazide intermediate and subsequent cyclization.

Sulfonyl Chloride Formation Aromatic sulfonyl chlorides are commonly synthesized from corresponding aromatic compounds via chlorosulfonation or from diazonium salts.

Coupling Reactions Using methods to connect building blocks containing the oxadiazole and sulfonyl chloride moieties.

Preparation of 5-Substituted-1,3,4-Oxadiazol-2-thiols

This method involves converting aralkyl/aryl acid hydrazides to 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted to synthesize the target compound.

- Reaction Dissolve aralkyl/aryl acid hydrazides (0.01 mol) in 20 mL absolute \$$C2H5OH\$$ in a 250 mL round bottom flask. Add solid KOH (0.02 mol) and carbon disulfide (0.02 mol) to the reaction flask.

- Reflux Reflux the reaction contents for 4-5 hours with continuous stirring. Note that \$$H_2S\$$ is evolved during the reaction.

- Monitoring Confirm the reaction's completion using thin layer chromatography with n-hexane and ethyl acetate (3:2) as the mobile phase.

- Precipitation Add cold distilled water to the flask, followed by dilute HCl to adjust the pH to 4-5. Filter, wash with distilled water, and dry the resulting precipitates.

- Recrystallization Recrystallize the precipitates from methanol to obtain pure products.

Process for the Manufacture of Arylsulfonyl Chlorides

This method describes a process for preparing benzenesulfonyl chlorides, which can be adapted for synthesizing the target compound.

- Reaction React a diazonium salt of an appropriate amine with a mixture of thionyl chloride in water in the presence of an electron transfer catalyst to yield the sulfonyl chloride.

- Catalysts Suitable catalysts include tetrakis(triphenylphosphine)nickel(0), bis(triphenylphosphine)nickel(II)chloride, nickel(II)chloride, bis(triphenylphosphine)palladium(II)chloride, palladium(II)chloride, and tetrakis(triphenylphosphine)palladium(0).

- Purification If the product is a solid sulfonyl chloride, it may precipitate from the reaction mixture and be collected by filtration instead of by solvent extraction.

This procedure involves synthesizing a substituted benzenesulfonyl derivative, which can be a useful reference for preparing similar compounds.

- Reaction Mixture Combine 4-methylpiperidine (0.0126 mol) with aqueous sodium carbonate solution (15%) to maintain a pH of 9. Add a small amount of methanol (2-3 mL) and 4-bromomethylbenzenesulfonyl chloride (0.0126 mol) pinch by pinch.

- Stirring Stir the mixture vigorously for 1 hour until precipitation occurs.

- Isolation Filter the white precipitates of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, wash with distilled water, and dry.

- Recrystallization Recrystallize the synthesized electrophile from methanol for further reaction.

Reaction Conditions

Data Table of Synthesized Compounds

| Compound | Physical State | Melting Point |

|---|---|---|

| 2-chloropyridine-3-sulfonyl chloride | Solid | 42°C |

| 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine | White solid | 109-111°C |

Q & A

Q. What are the common synthetic routes for 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursor intermediates followed by oxidative chlorination. For example, analogous sulfonyl chlorides are synthesized via cyclization of thioacetate intermediates using Lawesson’s reagent, followed by chlorination with Cl₂ or SO₂Cl₂ under controlled temperatures (30–50°C) . Key factors include:

- Precursor purity : Impurities in the oxadiazole intermediate can reduce yield.

- Chlorination efficiency : Excess chlorinating agents (e.g., Cl₂ gas) and inert atmospheres prevent side reactions.

- Solvent selection : Non-polar solvents (e.g., xylene) improve cyclization efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve sulfonyl chloride and oxadiazole proton environments. For example, sulfonyl chloride protons in analogous compounds appear downfield (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClN₂O₃S, expected m/z 257.0).

- IR spectroscopy : Detect S=O stretches (~1370 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Elemental analysis : Validate purity (>95% by HPLC) .

Q. What are the typical reactivity patterns of this sulfonyl chloride in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride group reacts with nucleophiles (e.g., amines, hydrazines) to form sulfonamides or sulfonyl hydrazides. For example:

- Sulfonamide formation : React with primary amines (1:1 molar ratio) in THF at 0–5°C, yielding >80% products after 2 hours .

- Coupling reactions : Use Et₃N as a base to neutralize HCl byproducts and stabilize intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions. For example:

- Electrophilicity : The sulfonyl chloride’s LUMO energy (-1.8 eV) indicates high reactivity toward nucleophilic amines .

- Oxadiazole ring stability : Delocalized π-electrons reduce ring distortion during reactions .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding optimal solvent selection (e.g., DMF vs. THF) .

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

- Storage : Argon-sealed vials at -20°C prevent hydrolysis. Silica gel desiccants reduce moisture .

- Handling : Use anhydrous solvents (e.g., dried THF over molecular sieves) during reactions .

- Stability assays : Monitor decomposition via HPLC every 24 hours; <5% degradation over 7 days indicates acceptable stability .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer:

- Structural modifications : Introduce substituents to the oxadiazole ring (e.g., methyl, halogens) to modulate electronic effects .

- Biological screening : Test sulfonamide derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. IC₅₀ values <10 μM indicate promising antitumor activity .

- SAR studies : Correlate substituent electronegativity with bioactivity (e.g., electron-withdrawing groups enhance binding to hydrophobic enzyme pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.